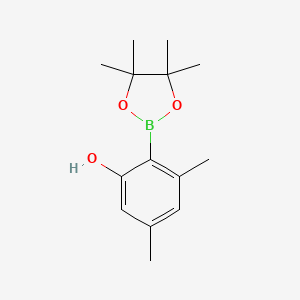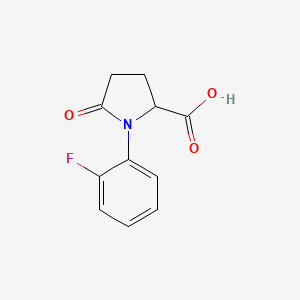
1-(2-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the pyrrolidine ring, which also contains a carboxylic acid and a ketone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. The reaction typically takes place in an organic solvent such as acetonitrile or tetrahydrofuran, under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may include steps such as hydrogenation, filtration, and crystallization to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine: This compound is a potassium-competitive acid blocker used in the treatment of acid-related disorders.
2-Fluorophenylboronic acid: Used in various organic reactions, including Suzuki-Miyaura coupling.
Uniqueness
1-(2-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a pyrrolidine ring with a carboxylic acid and ketone group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H10FNO3 |
|---|---|
Peso molecular |
223.20 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H10FNO3/c12-7-3-1-2-4-8(7)13-9(11(15)16)5-6-10(13)14/h1-4,9H,5-6H2,(H,15,16) |
Clave InChI |
TZEFHKYJKLDFQW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1C(=O)O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)

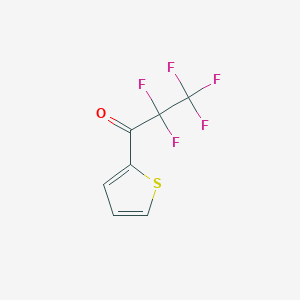
![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
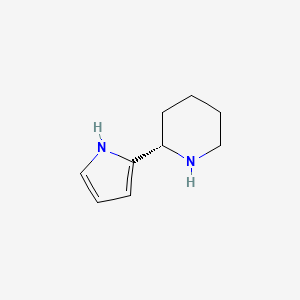
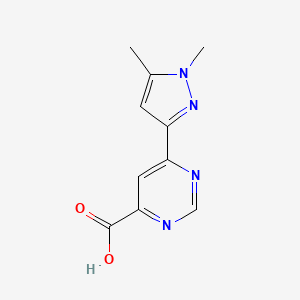



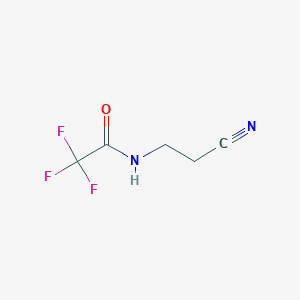
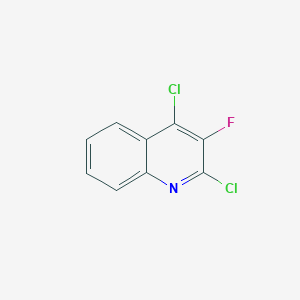
![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)

